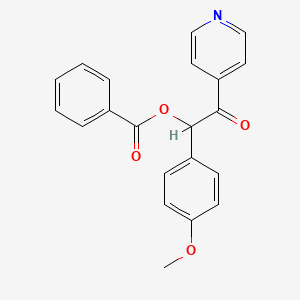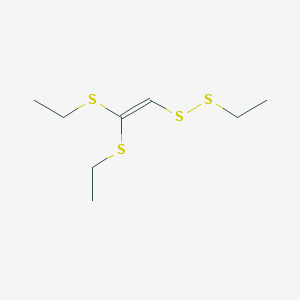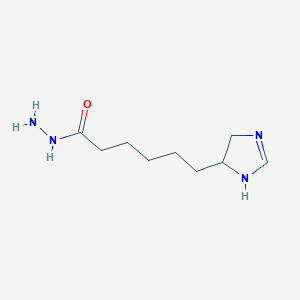
1,3,8-Triethyl-6-methyl-2,7-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,8-Triethyl-6-methyl-2,7-naphthyridine is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,8-Triethyl-6-methyl-2,7-naphthyridine can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,8-Triethyl-6-methyl-2,7-naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen atoms in the naphthyridine ring, which can act as nucleophilic or electrophilic sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under mild to moderate conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthyridine N-oxides, while reduction reactions can produce partially or fully reduced derivatives .
Aplicaciones Científicas De Investigación
1,3,8-Triethyl-6-methyl-2,7-naphthyridine has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . In materials science, it is used as a ligand in the synthesis of metal complexes and as a component in light-emitting diodes, dye-sensitized solar cells, and molecular sensors .
Mecanismo De Acción
The mechanism of action of 1,3,8-Triethyl-6-methyl-2,7-naphthyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved in its mechanism of action include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation .
Comparación Con Compuestos Similares
1,3,8-Triethyl-6-methyl-2,7-naphthyridine can be compared with other naphthyridine derivatives such as 1,6-naphthyridine and 1,8-naphthyridine. While all these compounds share a similar core structure, their substituents and functional groups confer unique properties and reactivities. For example, 1,8-naphthyridine derivatives are known for their diverse biological activities and photochemical properties
Similar Compounds
- 1,6-Naphthyridine
- 1,8-Naphthyridine
- 2,7-Naphthyridine
- 1,5-Naphthyridine
Propiedades
Número CAS |
88300-55-4 |
|---|---|
Fórmula molecular |
C15H20N2 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
1,3,8-triethyl-6-methyl-2,7-naphthyridine |
InChI |
InChI=1S/C15H20N2/c1-5-12-9-11-8-10(4)16-13(6-2)15(11)14(7-3)17-12/h8-9H,5-7H2,1-4H3 |
Clave InChI |
FXJWPMDNRRVANE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=C2C(=C1)C=C(N=C2CC)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Bis[(pentachlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14392389.png)


![3-[Chloro(dimethyl)silyl]propan-1-amine](/img/structure/B14392397.png)
![1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14392403.png)


methyl}phosphonic acid](/img/structure/B14392427.png)


![N-[(4-Nitrophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14392456.png)


![6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14392475.png)
